molecular formula C13H7Cl2NO2 B14466452 5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile CAS No. 68534-36-1

5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile

Cat. No.: B14466452
CAS No.: 68534-36-1
M. Wt: 280.10 g/mol
InChI Key: VGWJFOZRUMFTLJ-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile is an organic compound with the molecular formula C13H7Cl2NO2 It is a derivative of benzonitrile and is characterized by the presence of chloro and hydroxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 5-chloro-2-nitrobenzonitrile with resorcinol in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically argon, and heated to around 125°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group (such as a halogen) on the aromatic ring by a nucleophile.

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring by an electrophile.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the nitrile group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) under an inert atmosphere.

    Electrophilic Aromatic Substitution: Various electrophiles such as halogens, nitrating agents, and sulfonating agents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Major Products

    Nucleophilic Aromatic Substitution: Substituted phenoxybenzonitriles.

    Electrophilic Aromatic Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Corresponding carbonyl compounds.

    Reduction: Corresponding amines.

Scientific Research Applications

5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The hydroxy and nitrile groups may play a role in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile is unique due to the presence of both chloro and hydroxyphenoxy groups, which impart specific chemical and biological properties

Properties

CAS No.

68534-36-1

Molecular Formula

C13H7Cl2NO2

Molecular Weight

280.10 g/mol

IUPAC Name

5-chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile

InChI

InChI=1S/C13H7Cl2NO2/c14-9-1-4-13(8(5-9)7-16)18-10-2-3-11(15)12(17)6-10/h1-6,17H

InChI Key

VGWJFOZRUMFTLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)C#N)O)Cl

Origin of Product

United States

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